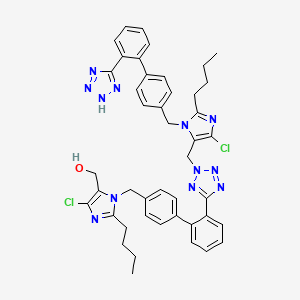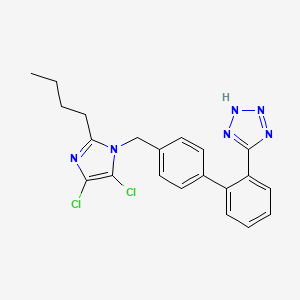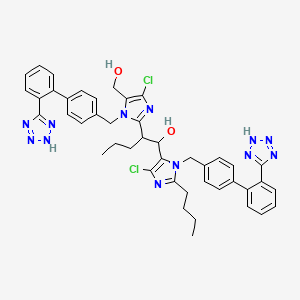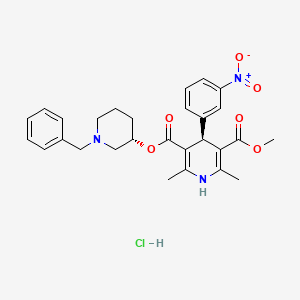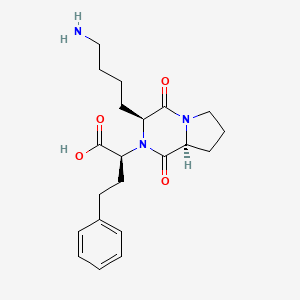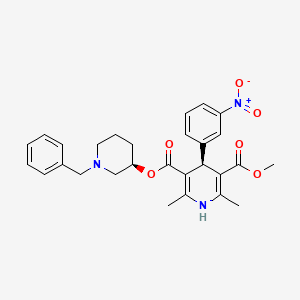
Curcumin glucuronide
Übersicht
Beschreibung
Curcumin glucuronide is the major plasma metabolite of Curcumin . Curcumin, a dietary supplement and spice, is a chemoprevention agent, whose bioavailability is substantially decreased by metabolism . It can serve as an anticancer agent provided that its elimination can be controlled .
Synthesis Analysis
The optimal health benefits of curcumin are limited by its low solubility in water and corresponding poor intestinal absorption . Cyclodextrins can form inclusion complexes on a molecular basis with lipophilic compounds, thereby improving aqueous solubility, dispersibility, and absorption . A study investigated the bioavailability of a new γ-cyclodextrin curcumin formulation (CW8) and found it to significantly improve the absorption of curcuminoids in healthy humans .
Molecular Structure Analysis
Curcumin glucuronide has a molecular formula of C27H28O12 . Its average mass is 544.504 Da and its monoisotopic mass is 544.158081 Da .
Chemical Reactions Analysis
Curcumin undergoes two major pathways in metabolism: O-conjugation and reduction . The O-conjugation products are curcumin glucuronide and curcumin sulfate .
Physical And Chemical Properties Analysis
Curcumin glucuronide’s physical and chemical properties include a density of 1.5±0.1 g/cm3, boiling point of 838.7±65.0 °C at 760 mmHg, and vapour pressure of 0.0±3.3 mmHg at 25°C . It also has an enthalpy of vaporization of 127.7±3.0 kJ/mol and a flash point of 279.4±27.8 °C .
Wissenschaftliche Forschungsanwendungen
Anti-Cancer Properties
Curcumin glucuronide has been studied for its potential anti-cancer effects. Research suggests that it may inhibit cancer cell growth and induce apoptosis in various cancer cell lines. The compound’s ability to modulate signaling pathways involved in cell proliferation and survival makes it a promising candidate for cancer therapy .
Antioxidant Activity
The antioxidant capacity of Curcumin glucuronide is significant due to its ability to neutralize free radicals and reactive oxygen species. This activity helps protect cells from oxidative stress, which is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders .
Anti-Inflammatory Effects
Curcumin glucuronide exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators. This makes it useful in the treatment of chronic inflammatory conditions such as arthritis and inflammatory bowel disease .
Neuroprotective Effects
Studies have shown that Curcumin glucuronide possesses neuroprotective effects, potentially beneficial in the management of neurodegenerative diseases like Alzheimer’s and Parkinson’s. It may help in reducing neuroinflammation and preventing neuronal loss .
Antimicrobial Activity
Curcumin glucuronide has demonstrated antimicrobial activity against a variety of pathogens, including bacteria and fungi. Its ability to disrupt microbial cell membranes and inhibit virulence factors contributes to its therapeutic potential in infectious diseases .
Metabolic Syndrome Management
Curcumin glucuronide may play a role in managing metabolic syndrome by improving insulin sensitivity, reducing inflammation, and modulating lipid metabolism. This could be beneficial in preventing and treating conditions like diabetes and obesity .
Each of these applications is supported by ongoing research and highlights the multifaceted nature of Curcumin glucuronide in scientific research. While the compound shows great promise, further studies are needed to fully understand its mechanisms of action and to develop effective delivery systems that enhance its bioavailability and therapeutic efficacy .
Wirkmechanismus
Target of Action
Curcumin glucuronide, a metabolite of curcumin, primarily targets multiple signaling molecules . It has been reported to interact with G protein-coupled receptor 55 (GPR55) , and modulate various signaling molecules such as pro-inflammatory cytokines, apoptotic proteins, NF–κB, cyclooxygenase-2, 5-LOX, STAT3, C-reactive protein, prostaglandin E 2, prostate-specific antigen, adhesion molecules, phosphorylase kinase, transforming growth factor-β, triglyceride, ET-1, creatinine, HO-1, AST, and ALT .
Mode of Action
Curcumin glucuronide interacts with its targets resulting in various changes. It acts as a scavenger of oxygen species, such as hydroxyl radical, superoxide anion, and singlet oxygen, and inhibits lipid peroxidation as well as peroxide-induced DNA damage . It mediates potent anti-inflammatory and anti-carcinogenic actions via modulating various signaling molecules . It also activates GPR55 as an agonist .
Biochemical Pathways
Curcumin glucuronide affects multiple biochemical pathways. It inhibits cell division and induces apoptosis by affecting signal transduction pathways . It also suppresses cell cycle arrest and cell proliferation . Furthermore, it modulates the p53 pathway by increasing p53 and p21 and repressing cdc2, and the retinoblastoma (RB) pathway via increasing CDKN2A/p16 and lowering phosphorylated RB .
Pharmacokinetics
The ADME properties of curcumin glucuronide greatly impact its bioavailability. Curcumin has poor solubility and poor absorption in the free form in the gastrointestinal tract, and it undergoes rapid biotransformation to inactive metabolites, including curcumin glucuronide . This greatly limits its utility as a health-promoting agent and dietary supplement. Recent advances in micro- and nano-formulations of curcumin have greatly enhanced absorption, resulting in desirable blood levels of the active forms of curcumin .
Result of Action
The molecular and cellular effects of curcumin glucuronide’s action are diverse. It exhibits antioxidant, anti-inflammatory, hypoglycemic, wound-healing, and antimicrobial activities . It also reduces the rate of cell division and induces apoptosis . Furthermore, it inhibits cellular proliferation by inducing G2/M cell cycle arrest .
Action Environment
Environmental factors can influence the action, efficacy, and stability of curcumin glucuronide. For instance, the balance between the keto and enol forms of curcumin depends on the polarity and pH of the solvent . Additionally, dietary intake can influence the effects of curcumin glucuronide
Zukünftige Richtungen
Recent advances in micro- and nano-formulations of curcumin with greatly enhanced absorption resulting in desirable blood levels of the active forms of curcumin now make it possible to address a wide range of potential applications . These forms of highly bioavailable curcumin now enable a broad spectrum of appropriate studies to be conducted .
Eigenschaften
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[(1E,6E)-7-(4-hydroxy-3-methoxyphenyl)-3,5-dioxohepta-1,6-dienyl]-2-methoxyphenoxy]oxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28O12/c1-36-20-11-14(5-9-18(20)30)3-7-16(28)13-17(29)8-4-15-6-10-19(21(12-15)37-2)38-27-24(33)22(31)23(32)25(39-27)26(34)35/h3-12,22-25,27,30-33H,13H2,1-2H3,(H,34,35)/b7-3+,8-4+/t22-,23-,24+,25-,27+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNSAVBGHRVFVNN-XSCLDSQRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)CC(=O)C=CC2=CC(=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)CC(=O)/C=C/C2=CC(=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747384 | |
| Record name | Curcumin glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
544.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
227466-72-0 | |
| Record name | Curcumin glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0227466720 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Curcumin glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Curcumin-4-O-beta-D-glucuronide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CURCUMIN GLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BE1PK7RL4M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




